molecular formula C16H13ClIN3O2 B12006318 N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide CAS No. 767313-78-0

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide

Cat. No.: B12006318
CAS No.: 767313-78-0
M. Wt: 441.65 g/mol
InChI Key: CDADACGTJOWTDF-AWQFTUOYSA-N
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Description

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the intermediate hydrazone. This intermediate is then reacted with 2-iodobenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Eco-friendly solvents and catalysts are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The presence of halogen atoms enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide stands out due to the presence of both chlorobenzylidene and iodinated benzamide groups, which confer unique chemical reactivity and biological activity.

Properties

CAS No.

767313-78-0

Molecular Formula

C16H13ClIN3O2

Molecular Weight

441.65 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide

InChI

InChI=1S/C16H13ClIN3O2/c17-13-7-3-1-5-11(13)9-20-21-15(22)10-19-16(23)12-6-2-4-8-14(12)18/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+

InChI Key

CDADACGTJOWTDF-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2I)Cl

Origin of Product

United States

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